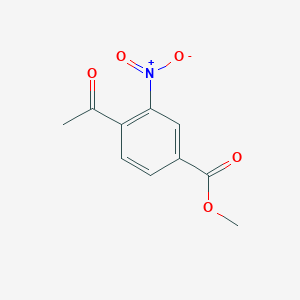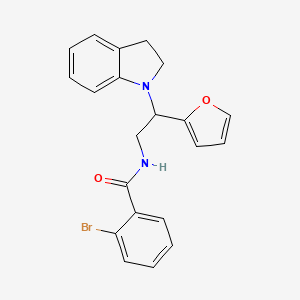
1-(2-(3-((2,6-Diméthylpyrimidin-4-yl)oxy)pipéridin-1-yl)-2-oxoéthyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a synthetic organic compound. Its unique molecular structure makes it an area of interest in various scientific fields, including chemistry, biology, and medicine. The compound's versatile functional groups allow it to participate in a range of chemical reactions and exhibit unique properties that are valuable for research and industrial applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactive functional groups make it a valuable intermediate in organic synthesis, allowing for the development of new pharmaceuticals and materials.
Biology
In biology, the compound is studied for its potential bioactivity. Researchers investigate its interaction with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, the compound's potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications, particularly for diseases that involve aberrant molecular pathways.
Industry
Industrially, the compound is used in the production of specialized materials and chemicals. Its unique properties make it suitable for applications in fields such as polymer science, coatings, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione typically involves multiple steps. The initial step often includes the preparation of intermediate compounds, such as 2,6-Dimethylpyrimidin-4-ol, which is then reacted with 1-(2-bromoethyl)pyrrolidine-2,5-dione under specific conditions. Reaction conditions, such as temperature, solvent, and time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from laboratory methods, with careful consideration of reaction efficiency and cost-effectiveness. Continuous flow reactors and catalytic processes are often employed to enhance the rate of production and ensure consistent quality of the final product. Purification techniques, such as crystallization and chromatography, are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the specific conditions and reagents used.
Reduction: The compound can be reduced to yield various derivatives, with the reaction conditions tailored to achieve specific outcomes.
Substitution: The functional groups in the compound allow for substitution reactions, which can lead to the formation of numerous analogs.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substituents like alkyl halides. Reaction conditions, such as solvent choice, temperature, and pH, are critical in determining the efficiency and selectivity of the reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of carboxylic acid derivatives, while reduction might produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives, each with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play critical roles in cellular processes. The compound's binding to these targets can modulate their activity, leading to downstream effects on cellular functions. Pathways involved in these mechanisms are typically studied using advanced biochemical and biophysical techniques.
Comparaison Avec Des Composés Similaires
Comparison with Other Compounds
Similar compounds include analogs with slight modifications in their functional groups or molecular structure. These analogs may exhibit different physical and chemical properties, such as solubility, stability, and reactivity, which can influence their applications and effectiveness in various contexts.
List of Similar Compounds
1-(2-(3-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione analogs with variations in the pyrimidine ring.
Compounds with different substituents on the piperidine ring.
Derivatives with modifications in the pyrrolidine-2,5-dione moiety.
This compound's extensive versatility and functionality make it a valuable subject for continued research across multiple scientific disciplines. Its synthesis, reactions, applications, and mechanisms of action offer ample opportunities for exploration and discovery.
Propriétés
IUPAC Name |
1-[2-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11-8-14(19-12(2)18-11)25-13-4-3-7-20(9-13)17(24)10-21-15(22)5-6-16(21)23/h8,13H,3-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQWJUGKJDFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)


![1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2468375.png)


![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B2468379.png)
![3-(4-BROMOBENZENESULFONYL)-N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2468381.png)

![1-{4-[5-(4-METHYLPHENYL)FURAN-2-CARBOTHIOYL]PIPERAZIN-1-YL}ETHAN-1-ONE](/img/structure/B2468386.png)
![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2468387.png)


